Conformational Specificity: Pyrrolidine-Benzoyl Dihedral Angle vs. 4-Methoxy Analog
The unsubstituted benzoyl derivative adopts a significantly more acute dihedral angle between the pyrrolidine ring and the benzene ring compared to the 4-methoxy analog, indicating a more coplanar conformation of the N-acylthiourea core [1][2].
| Evidence Dimension | Dihedral angle between pyrrolidine mean plane and benzene ring |
|---|---|
| Target Compound Data | 65.80 (9)° |
| Comparator Or Baseline | 4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide: 72.79 (15)° |
| Quantified Difference | Δ = 6.99° (Target compound is ~9.6% smaller angle) |
| Conditions | Single-crystal X-ray diffraction; target compound at 150 K, comparator at 296 K |
Why This Matters
A smaller dihedral angle implies a more planar N-acylthiourea moiety, which can enhance electronic delocalization and potentially strengthen metal-chelate binding, directly influencing the yield and specificity of coordination chemistry experiments.
- [1] Al-abbasi, A. A., Mohamed Tahir, M. I. & Kassim, M. B. (2012). N-(Pyrrolidin-1-ylcarbothioyl)benzamide. Acta Crystallographica Section E, 68(Pt 1), o201. View Source
- [2] Al-abbasi, A. A., Mohamed Tahir, M. I. & Kassim, M. B. (2015). Crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E, 71(4), o254–o255. View Source
